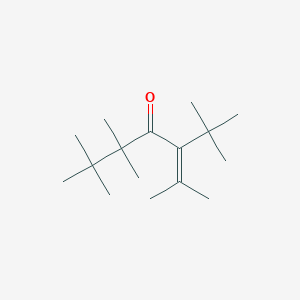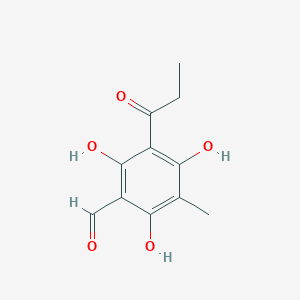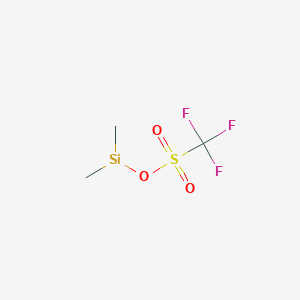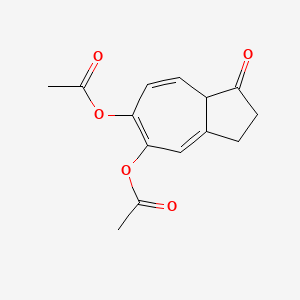![molecular formula C15H14O3 B14364356 2,2,4-Trimethyl-2H,5H-pyrano[3,2-c][1]benzopyran-5-one CAS No. 90330-89-5](/img/structure/B14364356.png)
2,2,4-Trimethyl-2H,5H-pyrano[3,2-c][1]benzopyran-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,4-Trimethyl-2H,5H-pyrano3,2-cbenzopyran-5-one is a complex organic compound with the molecular formula C20H18O4 and a molecular weight of 322.3545 . This compound is known for its unique structure, which includes a pyrano3,2-cbenzopyran core, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4-Trimethyl-2H,5H-pyrano3,2-cbenzopyran-5-one typically involves the reaction of 3-(1-phenyl-3-oxobutyl)-4-hydroxychromen-2-one (Warfarin) with methanol in the presence of concentrated hydrochloric acid. The reaction mixture is refluxed for an hour and then allowed to crystallize under anaerobic conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,2,4-Trimethyl-2H,5H-pyrano3,2-cbenzopyran-5-one undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce new substituents into the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while substitution can introduce various functional groups into the aromatic ring .
Wissenschaftliche Forschungsanwendungen
2,2,4-Trimethyl-2H,5H-pyrano3,2-cbenzopyran-5-one has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.
Medicine: Research has explored its potential as an anticoagulant, similar to Warfarin.
Wirkmechanismus
The mechanism of action of 2,2,4-Trimethyl-2H,5H-pyrano3,2-cbenzopyran-5-one involves its interaction with various molecular targets. For instance, as an anticoagulant, it inhibits the synthesis of vitamin K-dependent clotting factors by interfering with the enzyme vitamin K epoxide reductase . This inhibition prevents the formation of active clotting factors, thereby exerting its anticoagulant effect.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Cyclocoumarol
- Anticoagulans 63
- Cumopyran
- Methanopyranorin
Uniqueness
2,2,4-Trimethyl-2H,5H-pyrano3,2-cbenzopyran-5-one is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
Eigenschaften
| 90330-89-5 | |
Molekularformel |
C15H14O3 |
Molekulargewicht |
242.27 g/mol |
IUPAC-Name |
2,2,4-trimethylpyrano[3,2-c]chromen-5-one |
InChI |
InChI=1S/C15H14O3/c1-9-8-15(2,3)18-13-10-6-4-5-7-11(10)17-14(16)12(9)13/h4-8H,1-3H3 |
InChI-Schlüssel |
VWECSCQVQXTNKO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(OC2=C1C(=O)OC3=CC=CC=C32)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(Dimethylamino)butyl]-2-methylprop-2-enamide](/img/structure/B14364273.png)






